3-Pyridinecarboxamide, N-(2-nitrophenyl)-
CAS No.: 152751-68-3
Cat. No.: VC16830176
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152751-68-3 |
|---|---|
| Molecular Formula | C12H9N3O3 |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | N-(2-nitrophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H9N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) |
| Standard InChI Key | ZGCBUYQUQVUHKI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Introduction
3-Pyridinecarboxamide, N-(2-nitrophenyl)-, also referred to as 2-nitrophenyl-3-pyridinecarboxamide, is a chemical compound with significant potential in pharmaceutical and agrochemical applications. Its structure combines a pyridine ring with an amide functional group and a nitrophenyl substituent, which imparts unique chemical and biological properties.
Structural Features and Chemical Behavior
The compound's structure is characterized by:
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Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
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Nitrophenyl Substituent: The nitro group (-NO₂) enhances the compound's electrophilic nature, making it reactive toward nucleophilic biological targets.
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Amide Functional Group: This contributes to the compound's stability and potential for hydrogen bonding in biological systems.
These features collectively influence its reactivity and interaction with biological macromolecules.
Synthesis
The synthesis of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- typically involves multi-step organic reactions, including:
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Amidation Reaction: Formation of the carboxamide bond by reacting pyridine-3-carboxylic acid derivatives with 2-nitroaniline.
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Catalytic Methods: Use of coupling agents or catalysts to enhance reaction efficiency.
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Purification Techniques: Crystallization or chromatography to isolate the pure compound.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly targeting urease enzymes:
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Mechanism: The nitrophenyl group interacts with enzyme active sites, inhibiting their function.
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Applications: Potential treatment for conditions such as urinary tract infections caused by urease-producing pathogens.
Pharmaceutical Potential
Due to its structural features:
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It shows promise in drug development for antimicrobial and anti-inflammatory agents.
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The nitro group enhances binding affinity to biological targets.
Agrochemical Uses
The compound's reactivity makes it suitable for agrochemical applications, such as pest control agents or plant growth regulators.
Comparison with Related Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-N-methylpyridine-2-carboxamide | Contains a chlorine atom instead of a nitro group | Lacks the electrophilic nitrophenyl group |
| N-Methyl-4-chloropyridine-2-carboxamide | Different substitution on the nitrogen | Less reactive compared to nitrophenyl derivatives |
| 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide | Additional chlorine and methyl groups | More complex substitution pattern |
The combination of both a nitrophenyl group and an amide functional group in 3-Pyridinecarboxamide, N-(2-nitrophenyl)- sets it apart from similar compounds by imparting distinct chemical reactivity and biological activity.
Table 1: Biological Activity Data
| Study Focus | Observations |
|---|---|
| Urease Inhibition | Demonstrated strong inhibition of urease enzymes in vitro |
| Antimicrobial Activity | Exhibited moderate activity against bacterial pathogens |
| Safety Profile | Showed low cytotoxicity in preliminary cell line studies |
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